2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Overview
Description
“4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” is a chemical compound with the CAS Number: 1368435-70-4 . It has a molecular weight of 242.26 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” is 1S/C9H10N2O4S/c12-9 (13)7-1-3-8 (4-2-7)11-6-5-10-16 (11,14)15/h1-4,10H,5-6H2, (H,12,13) .Physical And Chemical Properties Analysis
The physical form of “4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” is a powder . It is stored at room temperature .Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid exhibit promising antimicrobial properties. The synthesis and evaluation of novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides have shown significant activity against bacterial strains, notably Gram-positive species like Staphylococcus aureus and Bacillus subtilis, suggesting potential for the treatment of bacterial infections (Bhatt et al., 2013).
Synthesis and Characterization for Industrial Applications
The synthesis of thio-1,3,4-oxadiazol-2-yl derivatives from (S)-2-amino-2-phenylacetic acid for industrial applications has been explored, with these compounds showing potential for use in photoelectronic devices due to their structural and optical properties (Shafi, Rajesh, & Senthilkumar, 2021).
Anticancer Activities
Compounds based on 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid derivatives have been synthesized and evaluated for their anticancer activities. Studies on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones have shown moderate to good inhibitory activity against various cancer cell lines, highlighting their potential as anticancer agents (Kamal et al., 2011).
Antioxidant Properties
Research into novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties has identified compounds with significant antioxidant activity. These findings suggest that these derivatives could serve as effective scavengers of free radicals, comparable to ascorbic acid (Lelyukh et al., 2021).
Design and Synthesis for Biological Activities
The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been explored as glutaminase inhibitors, demonstrating the potential for these compounds in cancer therapy by attenuating the growth of cancer cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Safety And Hazards
The safety information for “4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-10(14)9(8-4-2-1-3-5-8)12-7-6-11-17(12,15)16/h1-5,9,11H,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHJNCDLMXRGGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N1)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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